molecular formula C10H12N4O2 B14422132 (E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene CAS No. 80022-10-2

(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene

Cat. No.: B14422132
CAS No.: 80022-10-2
M. Wt: 220.23 g/mol
InChI Key: HMZCKAUTEOSCGB-UHFFFAOYSA-N
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Description

(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene is an organic compound characterized by the presence of a nitrophenyl group attached to a pyrrolidinyl diazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene typically involves the reaction of 3-nitroaniline with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diazene moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted diazene derivatives.

Scientific Research Applications

(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The pyrrolidinyl diazene moiety can also interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol
  • 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea
  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Uniqueness

(E)-(3-nitrophenyl)-pyrrolidin-1-yl-diazene is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and pyrrolidinyl diazene moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

80022-10-2

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

(3-nitrophenyl)-pyrrolidin-1-yldiazene

InChI

InChI=1S/C10H12N4O2/c15-14(16)10-5-3-4-9(8-10)11-12-13-6-1-2-7-13/h3-5,8H,1-2,6-7H2

InChI Key

HMZCKAUTEOSCGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)N=NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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